molecular formula C13H19BO2 B14071163 (3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid

(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid

Cat. No.: B14071163
M. Wt: 218.10 g/mol
InChI Key: RXJXCSMUVIJZGT-UHFFFAOYSA-N
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Description

(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a sec-butyl group and a cyclopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the hydroboration of a suitable precursor, such as (3-(sec-Butyl)-5-cyclopropylphenyl)alkene, using a borane reagent like BH3·THF. The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired boronic acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid can be compared with other boronic acids, such as:

The unique structure of this compound, with its sec-butyl and cyclopropyl groups, provides distinct steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C13H19BO2

Molecular Weight

218.10 g/mol

IUPAC Name

(3-butan-2-yl-5-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C13H19BO2/c1-3-9(2)11-6-12(10-4-5-10)8-13(7-11)14(15)16/h6-10,15-16H,3-5H2,1-2H3

InChI Key

RXJXCSMUVIJZGT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)CC)C2CC2)(O)O

Origin of Product

United States

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